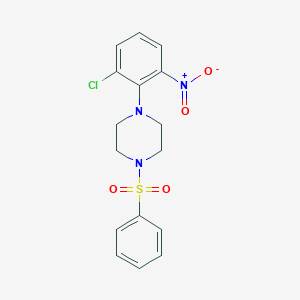
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that features a fused benzodioxine ring system and a quinoline ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.
Carboxylation: The benzodioxine intermediate is then carboxylated using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group.
Esterification: The carboxylic acid is then esterified with 2-methyl-quinolin-8-ol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Nitro or halogenated benzodioxine derivatives.
Aplicaciones Científicas De Investigación
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
- 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the presence of both the benzodioxine and quinoline ester functionalities, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H15NO4 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-12-5-6-13-3-2-4-16(18(13)20-12)24-19(21)14-7-8-15-17(11-14)23-10-9-22-15/h2-8,11H,9-10H2,1H3 |
Clave InChI |
OGUUUXPDVRKQID-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)

![3-nitro-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B317555.png)
![2-(3-chloro-4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317559.png)
![(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B317560.png)

![2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B317562.png)
![2-(2,4-difluorobenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317563.png)
![5-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317566.png)
![ethyl 4-{5-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B317567.png)

![5-[5-nitro-2-(3-methyl-1-piperidinyl)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317569.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317570.png)
![5-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317571.png)
